3-acetyl-1-cyclohexyl-4-hydroxy-2(1H)-quinolinone
Overview
Description
3-acetyl-1-cyclohexyl-4-hydroxy-2(1H)-quinolinone is a useful research compound. Its molecular formula is C17H19NO3 and its molecular weight is 285.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.4 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Reduction to Alkyl Derivatives
3-Acyl-4-hydroxy-2(1H)-quinolones, including 3-acetyl-1-cyclohexyl-4-hydroxy-2(1H)-quinolinone, can be reduced to their alkyl derivatives using zinc powder in acetic acid/hydrochloric acid. This process is effective for various acyl substituted heterocyclic 1,3-dicarbonyl compounds (Kappe, Aigner, Roschger, Schnell, & Stadibauer, 1995).
Heterocyclization Reactions
3-Acetyl-4-hydroxyquinolin-2(1H)-one, a related compound, undergoes one-pot aldol dehydration reactions to form diverse triheterocyclic systems containing the quinolinone moiety. This process involves nucleophilic cyclization with various bifunctional nucleophiles (Abass, Abdel-Megid, & Hassan, 2007).
Synthesis of Diverse Derivatives
1-Methyl-3-methylene-2,4(1H,3H)-quinolinedione, prepared from a related quinolinone, can be used to create various cycloaddition products. This showcases the versatility of quinolinones in synthesizing different chemical structures (Chauncey & Grundon, 1990).
Cyclization Techniques
The cyclization of N-substituted phenacyl or acetonyl anthranilates to synthesize 1,2-disubstituted-3-hydroxy-4(1H)-quinolinones demonstrates the importance of quinolinones in chemical synthesis. Different cyclization methods are employed, influenced by substitution patterns (Hradil, Hlaváč, & Lemr, 1999).
Photo-antiproliferative Activity
Studies on 3-quinolinonyl-pyrazoles and isoxazoles derived from quinolinones highlight their potential in phototoxicity and cytotoxic activities against cancer cell lines. This indicates the biomedical research applications of quinolinone derivatives (Chimichi, Boccalini, Hassan, Viola, Dall'acqua, & Curini, 2006).
Synthesis of Medicinal Compounds
The synthesis of carteolol hydrochloride from quinolinone derivatives demonstrates the pharmaceutical application of these compounds. The process involves multiple reaction steps, showcasing the chemical complexity and utility of quinolinones (Ji Qing-gang, Zhang Yu-bin, Fu Xiang-kai, & Ma Xue-bing, 2008).
Bactericidal and Bioregulator Agents
Quinolinone derivatives have been synthesized and tested for microbicidal and bioregulator activities. The structure-activity relationships of these compounds provide insights into their potential applications in controlling microbial growth (Khalil, Yanni, Khalaf, Abdel-Hafez, & Abdo, 1988).
Properties
IUPAC Name |
3-acetyl-1-cyclohexyl-4-hydroxyquinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-11(19)15-16(20)13-9-5-6-10-14(13)18(17(15)21)12-7-3-2-4-8-12/h5-6,9-10,12,20H,2-4,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMYZCNLGEJKPSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C2=CC=CC=C2N(C1=O)C3CCCCC3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24817715 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
860649-19-0 | |
Record name | 3-Acetyl-1-cyclohexyl-4-hydroxy-2(1H)-quinolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=860649-19-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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